molecular formula C11H22O2 B12800311 Propanoic acid, isooctyl ester CAS No. 68928-75-6

Propanoic acid, isooctyl ester

Cat. No.: B12800311
CAS No.: 68928-75-6
M. Wt: 186.29 g/mol
InChI Key: AIAMDEVDYXNNEU-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry and Organic Synthesis

Esters are a fundamental class of organic compounds with the general structure R-COO-R', where R and R' are alkyl or aryl groups. numberanalytics.com They are derivatives of carboxylic acids in which the hydroxyl (-OH) group has been replaced by an alkoxy (-OR') group. numberanalytics.com In the landscape of organic chemistry, esters are significant for their versatility in synthesis and their widespread presence in both natural and industrial products. numberanalytics.comsolubilityofthings.com They serve as crucial intermediates in the creation of more complex molecules and are foundational to the production of polymers, solvents, and plasticizers. solubilityofthings.comnumberanalytics.com

The primary method for synthesizing esters is through esterification, a reaction that typically involves a carboxylic acid and an alcohol. numberanalytics.com Propanoic acid, isooctyl ester is synthesized via the esterification of propanoic acid and an isooctyl alcohol, often in the presence of an acid catalyst to accelerate the reaction. smolecule.comgoogle.com This reaction is reversible, and to achieve a high yield of the ester, water, a byproduct, is typically removed as it forms, shifting the equilibrium toward the products. libretexts.org Esters can undergo various reactions, including hydrolysis (cleavage back to a carboxylic acid and an alcohol), transesterification (exchanging the alcohol group), and reduction to form alcohols, making them versatile building blocks in organic synthesis. numberanalytics.comlibretexts.orgfiveable.me

Significance of Branched Esters in Contemporary Chemical Science

The structure of the alcohol and carboxylic acid used in ester synthesis dictates the properties of the final compound. The "isooctyl" portion of this compound refers to a branched-chain isomer of octanol. This branching is of significant interest in modern chemical science as it imparts distinct properties compared to its straight-chain counterparts (like n-octyl propanoate).

Branched esters are noted for several key characteristics:

Steric Hindrance: The branched structure provides greater steric bulk around the ester group. This branching can act as a physical barrier that blocks a degree of water's access to the reaction site, thereby increasing the ester's hydrolytic stability. aston-chemicals.com

Physical Properties: Branching typically lowers a compound's melting point and alters its viscosity and flow properties. This makes branched esters valuable as emollients in personal care products, where they can provide a drier, less greasy feel compared to traditional oils. aston-chemicals.com

Solubilizing Ability: Esters are effective at solubilizing various organic materials, a property that is fine-tuned by the nature of the alkyl chains. aston-chemicals.com This makes them useful as solvents and as additives in complex formulations like paints, coatings, and cosmetics.

In industrial applications, these properties make branched esters like isooctyl propanoate suitable for use as plasticizers, lubricants, and viscosity modifiers. Their stability and specific sensory properties also lead to their use in fragrances and flavorings. aston-chemicals.comsteme.org

Overview of Academic Research Trajectories for this compound

Academic and industrial research involving this compound and related compounds tends to follow several key trajectories:

Synthesis Optimization: A significant area of research focuses on optimizing the synthesis of fatty acid esters, including isooctyl esters. google.com Studies investigate various catalysts, such as solid acid catalysts like Amberlyst resins or supported p-toluenesulfonic acid, to improve reaction efficiency, increase conversion rates, and develop more environmentally friendly processes. google.comresearchgate.netdergipark.org.tr Techniques like reactive distillation, which combines the chemical reaction and product separation into a single unit, are explored to enhance yield and simplify post-reaction purification. researchgate.net

Industrial Applications: Research explores the use of isooctyl esters in various industrial formulations. For instance, isooctyl esters of other carboxylic acids are studied as lubricant additives and plastic additives to improve the stability and durability of materials. ontosight.ai The unique properties conferred by the isooctyl group are investigated for creating specialized materials, such as in the development of herbicides or compounds with specific optical or electronic properties. smolecule.comontosight.ai

Fragrance and Flavor Chemistry: Many simple esters are known for their characteristic fruity or pleasant odors. solubilityofthings.comsteme.org Research in this area involves identifying and synthesizing esters like isooctyl propanoate for use as fragrance components in perfumes, cosmetics, and as artificial flavoring agents in food products. steme.orgebsco.com

Chemical Compound Data

Below are data tables for the primary compound discussed and other related chemicals mentioned in this article.

Table 1: Properties of this compound Note: The properties of "isooctyl ester" can vary depending on the specific isomer of isooctyl alcohol used in its synthesis. The data below pertains to related and representative isooctyl esters as specific data for all isomers is not consistently available.

PropertyValue
Synonyms Isooctyl propionate (B1217596)
Molecular Formula C₁₁H₂₂O₂
Molecular Weight 186.29 g/mol (calculated)
Appearance Colorless liquid (typical for similar esters)
Odor Fruity (characteristic of many propanoate esters)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68928-75-6

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

6-methylheptyl propanoate

InChI

InChI=1S/C11H22O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h10H,4-9H2,1-3H3

InChI Key

AIAMDEVDYXNNEU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCCCCC(C)C

Related CAS

9036-63-9

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Propanoic Acid, Isooctyl Ester

Classical Esterification Pathways and Advancements

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, remains a fundamental method for producing isooctyl propanoate.

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comchemistrysteps.com In the synthesis of isooctyl propanoate, propanoic acid reacts with isooctyl alcohol in the presence of an acid catalyst. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, or the water formed during the reaction is removed. masterorganicchemistry.comlibretexts.org

The mechanism of the Fischer esterification involves several key steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the propanoic acid, increasing the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack: The lone pair of electrons on the oxygen atom of the isooctyl alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water: The tetrahedral intermediate eliminates a molecule of water, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, isooctyl propanoate. masterorganicchemistry.com

All steps in the Fischer esterification are reversible, and the reaction is typically carried out under reflux conditions using a strong acid like sulfuric acid or phosphoric acid. chemistrysteps.com

Transesterification is a process where the alkyl group of an ester is exchanged with the alkyl group of an alcohol. ukwms.ac.id This method can also be employed for the synthesis of isooctyl propanoate, for instance, by reacting a simple ester of propanoic acid (like methyl propanoate) with isooctyl alcohol in the presence of a catalyst. The reaction involves the chemical reaction of alcohol and lipids to produce fatty acid alkyl esters. nih.gov

The mechanism of acid-catalyzed transesterification is similar to that of Fischer esterification. It involves the protonation of the carbonyl oxygen of the starting ester, followed by nucleophilic attack by the isooctyl alcohol. A key advantage of transesterification is that it can sometimes be driven to completion more easily, especially if the alcohol being removed has a lower boiling point. Dicationic acidic heteropolyanion-based ionic liquids have shown excellent catalytic performance in the transesterification of methyl acetate (B1210297) with isooctyl alcohol to produce isooctyl acetate, suggesting their potential applicability for isooctyl propanoate synthesis. researchgate.net

Catalytic Systems in Propanoic Acid, Isooctyl Ester Synthesis

Sulfuric acid is a commonly used homogeneous catalyst for Fischer esterification due to its strong acidity and dehydrating properties. masterorganicchemistry.comsioc-journal.cn It efficiently protonates the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. sioc-journal.cn In the synthesis of isooctyl propanoate, sulfuric acid can lead to high conversion rates. For instance, in the esterification of propanoic acid with 1-propanol, a maximum yield of 96.9% was achieved using sulfuric acid as the catalyst. researchgate.net

However, the use of homogeneous catalysts like sulfuric acid presents challenges in terms of separation from the product mixture, leading to corrosion issues and the need for neutralization steps, which can generate significant waste. nih.gov

Heterogeneous catalysts, particularly ion-exchange resins, offer a more environmentally friendly alternative to homogeneous catalysts. researchgate.net These solid acid catalysts are easily separable from the reaction mixture, reusable, and generally less corrosive. scirp.org

Amberlyst-15: This is a macroreticular polystyrene-based ion-exchange resin with sulfonic acid groups. bcrec.id It has been successfully used as a catalyst in various esterification reactions. frontiersin.orgnih.gov For example, it has been used in the synthesis of isoamyl propionate (B1217596) from propanoic acid and isoamyl alcohol. researchgate.net The kinetics of esterification of propanoic acid with different alcohols have been studied using Amberlyst-15. semanticscholar.org It is considered a suitable catalyst for these reactions, with the reaction rate increasing with higher catalyst loading and temperature. ripublication.com

Amberlyst 36: This is another macroporous sulfonic acid catalyst known for its high concentration of acid groups and improved thermal stability. dupont.comdupont.com It has been shown to be effective in esterification reactions, achieving high conversions. researchgate.net For instance, in the esterification of acetic acid with isopropyl alcohol, Amberlyst 36 was used as the catalyst. acs.org

Amberlyst 70: This ion-exchange resin is noted for its high thermal stability and can be used as a catalyst for the production of heavy esters. researchgate.net It has been employed in the esterification of butyric acid with a series of alcohols and in the esterification of propionic acid with isoamyl alcohol. ripublication.comnih.gov Kinetic models developed for reactions using Amberlyst 70 can be used in the simulation of reaction and reactive distillation processes. researchgate.net

The catalytic activity of these resins is influenced by factors such as their pore structure, surface area, and the accessibility of the acid sites to the reactants.

Table 1: Comparison of Heterogeneous Acid Catalysts in Esterification Reactions

Catalyst Type Key Features Relevant Applications in Esterification
Amberlyst-15 Macroreticular Polystyrene Sulfonic Acid High surface area, good catalytic activity. frontiersin.orgnih.gov Synthesis of isoamyl propionate, esterification of nonanoic acid with 1-propanol. researchgate.netacs.org
Amberlyst 36 Macroporous Sulfonic Acid High concentration of acid groups, high thermal stability. dupont.comdupont.com Esterification of acetic acid with isopropyl alcohol, esterification of glycerol. researchgate.netacs.org
Amberlyst 70 Macroporous Sulfonic Acid High thermal stability, suitable for heavy ester production. researchgate.net Esterification of propionic acid with isoamyl alcohol, esterification of butyric acid. ripublication.comresearchgate.net

Biocatalysis, particularly the use of lipases, has emerged as a green and highly selective method for ester synthesis. nih.gov Lipases can catalyze esterification reactions under mild conditions, often in solvent-free systems, which is advantageous for the synthesis of flavor and fragrance esters. researchgate.net

The enzymatic synthesis of esters like isobutyl propionate and butyl propionate has been successfully demonstrated using lipases such as Fermase CALB™ 10000 and Novozym 435. researchgate.netnih.gov For instance, the lipase-catalyzed synthesis of isobutyl propionate in a solvent-free system achieved a maximum conversion of 95.14%. nih.gov These enzymes can be immobilized, allowing for easy separation and reuse for several cycles. nih.gov The application of ultrasound has been shown to enhance the efficiency of lipase-catalyzed esterification by improving enzyme stability and production yield. nih.gov

While direct studies on the lipase-catalyzed synthesis of isooctyl propanoate are limited, the successful synthesis of structurally similar esters suggests that this approach is a viable and promising alternative for its production. researcher.lifenih.gov

Green Chemistry Principles in this compound Production

The synthesis of esters like this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of methodologies that minimize waste, reduce energy consumption, and utilize renewable resources and less hazardous substances. The application of green chemistry to the production of isooctyl propanoate focuses on alternative reaction conditions and energy sources to improve efficiency and sustainability.

Solvent-Free Reaction Conditions

A significant green chemistry approach in ester synthesis is the implementation of solvent-free reaction conditions. Traditionally, organic solvents are used to dissolve reactants and facilitate mass transfer. However, these solvents are often volatile, toxic, and contribute to hazardous waste. Eliminating solvents minimizes waste production, reduces separation and purification costs, and can sometimes enhance reaction rates. uwlax.edu

In lipase-catalyzed production of flavor esters, a solvent-free system where one of the reactants (typically the alcohol) acts as the solvent has proven effective. nih.gov This approach is highly relevant for the synthesis of isooctyl propanoate. Studies on similar esters, such as pentyl propanoate, have demonstrated the technical feasibility of continuous solvent-free enzymatic esterification in packed bed reactors (PBR). ulpgc.es High conversions (above 80%) can be achieved, showcasing the potential for efficient, solvent-free industrial production. ulpgc.es

Table 1: Comparison of Solvent-Free Esterification Conditions for Analogous Esters

Ester Product Catalyst Reactor Type Temperature (°C) Reactant Molar Ratio (Alcohol:Acid) Max. Conversion (%) Reference
Pentyl Propanoate Lipozyme 435 Packed Bed Reactor 70 2:1 >80 ulpgc.es
Methyl Butyrate Immobilized Lipase Batch 45 1:3 (Acid:Alcohol) 70.4 nih.gov
Octyl Acetate Immobilized Lipase Batch 50 1:2 (Acid:Alcohol) 92.4 nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, aligning with green chemistry principles by improving energy efficiency. Unlike conventional heating which relies on conduction and convection, microwave irradiation transfers energy directly to the reacting molecules, leading to rapid and uniform heating. uwlax.edu This can significantly reduce reaction times from hours to minutes, decrease the formation of side products, and increase yields. google.comrsc.org

The synthesis of isobutyl propionate, a structurally similar ester, has been successfully demonstrated under solvent-free, microwave-assisted conditions. uwlax.edu In this study, a Biotage® Initiator+ synthesizer was used, and it was found that longer reaction times generally resulted in higher yields. uwlax.edu This methodology avoids the use of toxic solvents and minimizes energy waste, making it an attractive green alternative for the production of isooctyl propanoate. uwlax.edu

Table 2: Effect of Microwave Irradiation Time on Isobutyl Propionate Yield

Reaction Time (minutes) Temperature (°C) Observed Yield Notes Reference
10 150 Lower Yield Product formation confirmed by IR and NMR. uwlax.edu
30 150 Higher Yield Longer reaction time led to increased product formation. uwlax.edu
60 150 Highest Yield Simplified isolation of the final product. uwlax.edu

Supercritical Fluid Reactor Applications

Supercritical fluids (SCFs), most commonly supercritical carbon dioxide (scCO₂), offer a green and highly tunable medium for chemical reactions. nih.gov An SCF exists at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. researchgate.net This allows it to dissolve solutes like a liquid while having low viscosity and high diffusivity like a gas, enhancing mass transfer.

Using scCO₂ as a reaction medium for the synthesis of isooctyl propanoate has several potential advantages:

Green Solvent: Carbon dioxide is non-toxic, non-flammable, inexpensive, and readily available.

Tunable Properties: Small changes in pressure or temperature can significantly alter the fluid's density and solvent power, allowing for precise control over reaction conditions and solubility. ijnnonline.net

Integrated Separation: After the reaction, the pressure can be reduced, causing the CO₂ to return to a gaseous state and precipitate the product, simplifying purification and eliminating the need for solvent extraction steps.

Processes like Rapid Expansion of Supercritical Solutions (RESS) and Supercritical Anti-Solvent (SAS) are used to produce fine particles but the principles can be adapted for reactive systems. ijnnonline.netsemanticscholar.orgmdpi.com The application of SCF technology can lead to the development of efficient, integrated reaction and separation processes for ester production.

Flow Chemistry Methodologies

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. polimi.it This methodology offers numerous advantages over traditional batch processing, aligning with green chemistry principles by providing superior control, safety, and efficiency. thieme-connect.deuc.pt

Key benefits of applying flow chemistry to isooctyl propanoate synthesis include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heating and cooling, enabling precise temperature control and minimizing side reactions. polimi.it

Improved Safety: The small internal volume of the reactor means that only a minimal amount of material is reacting at any given time, significantly reducing the risks associated with handling hazardous reagents or exothermic reactions. polimi.it

Scalability and Reproducibility: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors.

Process Intensification: Multiple reaction, workup, and purification steps can be integrated into a single, automated sequence, reducing waste and manual handling. nih.gov

The synthesis of isopropyl propionate, a related ester, has been studied in a microreactor, demonstrating the applicability of this technology for esterification reactions. dntb.gov.ua

Reaction Kinetics and Thermodynamic Analyses of this compound Formation

A thorough understanding of reaction kinetics and thermodynamics is essential for the design, optimization, and scaling-up of the industrial synthesis of this compound. Kinetic studies provide information on the reaction rate and its dependence on factors like temperature, concentration, and catalyst loading. Thermodynamic analysis determines the reaction's feasibility, equilibrium position, and heat requirements. researchgate.net For instance, studies on the esterification of nonanoic acid with 2-ethylhexanol determined the activation energy to be approximately 60 kJ/mol and the reaction to be slightly endothermic, data crucial for reactor design. researchgate.net

Pseudo-Homogeneous and Eley-Rideal Kinetic Models

Eley-Rideal (E-R) Model: The Eley-Rideal mechanism is a surface-based kinetic model that offers a more detailed description of the catalytic process. taylorandfrancis.com It postulates that the reaction occurs between one species that is adsorbed onto the catalyst surface and another species that is in the bulk fluid phase (i.e., not adsorbed). studysmarter.co.ukresearchgate.net For the synthesis of isooctyl propanoate using a solid acid catalyst, the E-R mechanism could involve:

Adsorption of one reactant (e.g., propanoic acid) onto an active site on the catalyst.

A surface reaction where a molecule of the second reactant (e.g., isooctyl alcohol) from the bulk liquid directly attacks the adsorbed species.

Desorption of the products (isooctyl propanoate and water) from the active site.

Kinetic studies on the esterification of other carboxylic acids have shown that the Eley-Rideal model can provide an excellent fit for experimental data, suggesting the surface reaction is the rate-limiting step. researchgate.net

Table 3: Comparison of Kinetic Models for Heterogeneous Esterification

Feature Pseudo-Homogeneous Model Eley-Rideal Model
Basic Assumption The reaction mixture (liquid + solid catalyst) is treated as a single phase. Reaction occurs between an adsorbed molecule and a molecule in the bulk fluid. taylorandfrancis.com
Complexity Simpler; fewer parameters. mdpi.com More complex; includes adsorption and surface reaction terms.
Rate Expression Rate = k * [Reactant A]^a * [Reactant B]^b Rate = (k * K_A * [A] * [B]) / (1 + K_A * [A] + ...)
Focus Overall reaction rate based on bulk concentrations. Mechanism at the catalyst's active sites.
Applicability Useful for reactor design when mass transfer limitations are minimal. mdpi.com Describes systems where one reactant adsorbs strongly while the other reacts from the fluid phase. researchgate.net

Langmuir-Hinshelwood-Hougen-Watson (LHHW) Kinetic Modeling

In the synthesis of this compound using heterogeneous catalysts, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is a fundamental approach for describing the reaction kinetics. This model assumes that the reaction occurs on the active sites of the catalyst surface and involves three primary steps: adsorption of reactants, a surface chemical reaction, and desorption of products. For the esterification of propanoic acid with isooctyl alcohol, a plausible LHHW mechanism involves the adsorption of both the acid and the alcohol onto adjacent active sites, followed by their reaction on the surface to form the adsorbed ester and water, which then desorb into the bulk fluid phase.

The derivation of a specific LHHW rate equation requires proposing several potential mechanisms and rate-determining steps (e.g., surface reaction, adsorption of one reactant, or desorption of one product). For instance, if the surface reaction between adsorbed propanoic acid and adsorbed isooctyl alcohol is the rate-limiting step, the rate equation would take a form where the numerator is proportional to the concentrations of the reactants and the denominator includes adsorption terms for all species that compete for active sites (reactants and products). Experimental kinetic data, obtained under conditions where mass transfer limitations are absent, are then fitted to these different derived equations. Statistical analysis is used to discriminate between the models and determine which one provides the best fit, thereby identifying the most probable rate-determining step and quantifying the kinetic and adsorption constants. While this LHHW framework has been successfully applied to the esterification of propanoic acid with other alcohols like ethanol, 1-propanol, and butanol over solid acid catalysts, a specific LHHW model for the synthesis of isooctyl propanoate has not been detailed in the reviewed literature. researchgate.net

Determination of Rate Constants and Activation Energies

The determination of the reaction rate constant (k) and the activation energy (Ea) is crucial for reactor design and process optimization. The activation energy represents the minimum energy required for the reaction to occur and is determined experimentally by studying the effect of temperature on the reaction rate. According to the Arrhenius equation, a plot of the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) yields a straight line with a slope equal to -Ea/R, where R is the ideal gas constant.

Kinetic studies on the esterification of propanoic acid with various alcohols have shown that the activation energy is influenced by the structure of the alcohol. Steric hindrance, for example, can affect the rate of reaction. ucr.ac.cr For the synthesis of isobutyl propionate, a structurally similar ester, using an Amberlyst-15 catalyst, the activation energy was calculated to be 52.03 kJ/mol. researchgate.net Studies on the esterification of propanoic acid with smaller, linear alcohols over a fibrous polymer-supported sulphonic acid catalyst reported activation energies of 52.6 kJ/mol for ethanol, 49.9 kJ/mol for 1-propanol, and 47.3 kJ/mol for butanol. researchgate.netresearchgate.net Another study using a homogeneous sulfuric acid catalyst for the reaction with 1-propanol found a much lower activation energy of 11.36 kJ/mol, highlighting the significant impact of the catalyst type on reaction kinetics. ceon.rs

AlcoholCatalystActivation Energy (kJ/mol)Reference
IsobutanolAmberlyst-1552.03 researchgate.net
EthanolFibrous Polymer Support52.6 researchgate.netresearchgate.net
1-PropanolFibrous Polymer Support49.9 researchgate.netresearchgate.net
ButanolFibrous Polymer Support47.3 researchgate.netresearchgate.net
1-PropanolSulfuric Acid (H₂SO₄)11.36 ceon.rs

Equilibrium Constant and Enthalpy of Reaction Studies

The esterification of propanoic acid with isooctyl alcohol is a reversible reaction, meaning it proceeds until a state of chemical equilibrium is reached. The equilibrium constant (K) is a measure of the extent of the reaction and is defined by the ratio of the concentrations (or activities) of products to reactants at equilibrium. A higher K value indicates a greater conversion of reactants to products. For the synthesis of isobutyl propionate, an equilibrium constant of 5.19 was calculated. researchgate.net

The enthalpy of reaction (ΔH°r) quantifies the heat absorbed or released during the reaction. It can be determined from the temperature dependence of the equilibrium constant using the van 't Hoff equation. wikipedia.org A plot of ln(K) versus 1/T yields a straight line with a slope of -ΔH°r/R. Esterification reactions are generally characterized by a small reaction enthalpy, meaning they are not significantly exothermic or endothermic. libretexts.org For example, a study on the esterification of propanoic acid with ethanol, 1-propanol, and butanol found a small positive reaction enthalpy, confirming that the reaction proceeds without significant thermal effects. researchgate.net

Investigation of Mass Transfer Limitations in Heterogeneous Catalysis

When using solid heterogeneous catalysts for the synthesis of this compound, it is essential to investigate and eliminate potential mass transfer limitations to ensure that the measured reaction rates reflect the intrinsic kinetics of the chemical reaction. worldresearchlibrary.orgmdpi.com Mass transfer effects can be categorized into two types:

External (Interphase) Mass Transfer: This refers to the transport of reactants from the bulk liquid phase to the external surface of the catalyst particle. To test for external mass transfer limitations, experiments are typically conducted at various stirring speeds. If the reaction rate increases with the agitation speed, it indicates that the process is limited by diffusion through the boundary layer surrounding the catalyst. The rate is considered to be free from external limitations when it becomes independent of the stirring speed. researchgate.net

Internal (Intraparticle) Mass Transfer: This involves the diffusion of reactants from the catalyst surface into its porous structure to reach the active sites. Internal diffusion limitations are assessed by performing the reaction with catalyst particles of different sizes. If the reaction rate increases as the particle size decreases, it suggests that the reaction is limited by pore diffusion. The absence of internal mass transfer limitations is confirmed when the reaction rate does not change with a further reduction in catalyst particle size. researchgate.net

In addition to these experimental methods, dimensionless numbers such as the Weisz-Prater criterion for internal diffusion and the Mears criterion for external diffusion can be calculated to quantitatively assess the significance of mass transfer resistances. worldresearchlibrary.org The fundamental mechanism of heterogeneous esterification using porous catalysts involves a sequence of steps including film diffusion, pore diffusion, adsorption, surface reaction, and desorption. mdpi.com Eliminating these diffusion barriers is a prerequisite for the accurate development of kinetic models like the LHHW model. worldresearchlibrary.org

Advanced Spectroscopic and Chromatographic Characterization of Propanoic Acid, Isooctyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy of propanoic acid, isooctyl ester is expected to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms like oxygen causing a downfield shift. The multiplicity of each signal, dictated by spin-spin coupling with neighboring protons, provides crucial information about the connectivity of the carbon skeleton.

The propionyl moiety gives rise to a characteristic ethyl group pattern: a triplet for the terminal methyl protons and a quartet for the methylene protons adjacent to the carbonyl group. The isooctyl group protons exhibit more complex signals due to the branching. The methylene protons directly attached to the ester oxygen are the most downfield-shifted protons of the alkyl chain.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (propionyl)1.15Triplet7.5
CH₂ (propionyl)2.30Quartet7.5
OCH₂4.05Triplet6.7
CH₂ (next to OCH₂)1.65Quintet6.8
CH₂ (isooctyl chain)1.2-1.4Multiplet-
CH (isooctyl)1.55Multiplet-
CH₃ (isooctyl)0.88Doublet6.6

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

The carbonyl carbon of the ester group is characteristically found at the most downfield position in the spectrum. The carbon of the methylene group attached to the ester oxygen (OCH₂) also appears at a significant downfield shift. The remaining aliphatic carbons of the propionyl and isooctyl groups resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O174.5
OCH₂64.5
CH₂ (propionyl)27.8
CH₃ (propionyl)9.2
CH (isooctyl)38.8
CH₂ (isooctyl chain)25.5 - 30.0
CH₃ (isooctyl)22.7

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For isooctyl propanoate, COSY would show a cross-peak between the methyl and methylene protons of the propionyl group, and correlations between the adjacent protons along the isooctyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly attached proton and carbon atoms. hmdb.ca Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis to which it is directly bonded. This allows for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. docbrown.info This is particularly useful for identifying connectivity across quaternary carbons (like the carbonyl carbon) and for linking different parts of the molecule. For instance, the methylene protons of the propionyl group would show a correlation to the carbonyl carbon, and the OCH₂ protons of the isooctyl group would also show a correlation to the carbonyl carbon, confirming the ester linkage.

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound is the strong absorption band due to the carbonyl (C=O) stretching of the ester group. The C-O stretching vibrations of the ester linkage also give rise to characteristic bands. The aliphatic C-H stretching and bending vibrations from the propionyl and isooctyl groups will be visible as well.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds such as C-C single bonds in the alkyl chains often produce stronger signals in Raman than in IR spectroscopy.

Table 3: Characteristic IR and Raman Bands for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
C-H stretch (aliphatic)2850-29602850-2960Strong (IR), Strong (Raman)
C=O stretch (ester)1735-17501735-1750Very Strong (IR), Moderate (Raman)
C-H bend (CH₂, CH₃)1375-14651375-1465Moderate (IR), Moderate (Raman)
C-O stretch (ester)1170-12001170-1200Strong (IR), Weak (Raman)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation. The molecular weight of this compound is 186.29 g/mol .

Electron Ionization (EI) and Electrospray Ionization (ESI) MS

Electron Ionization (EI) MS: In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The molecular ion peak ([M]⁺) at m/z 186 may be observed, though it might be weak. The fragmentation pattern is typically characterized by cleavage at the bonds adjacent to the carbonyl group and within the alkyl chain. Common fragmentation pathways for esters include the loss of the alkoxy group ([M-OR]⁺) and McLafferty rearrangement if structurally possible.

Table 4: Predicted Major Fragment Ions in EI-MS of this compound

m/zPredicted Fragment Structure
186[CH₃CH₂COOCH₂(CH₂)₄CH(CH₃)₂]⁺ (Molecular Ion)
113[CH₂(CH₂)₄CH(CH₃)₂]⁺ (Loss of CH₃CH₂COO•)
85[CH₃CH₂COOCH₂]⁺
57[CH₃CH₂CO]⁺ (Acylium ion)
43[CH(CH₃)₂]⁺ or [CH₃CH₂CO]⁺ fragment
29[CH₃CH₂]⁺

Electrospray Ionization (ESI) MS: ESI is a soft ionization technique that typically results in less fragmentation than EI. It is particularly useful for determining the molecular weight of a compound. In positive ion mode, this compound is expected to be observed as the protonated molecule ([M+H]⁺) at m/z 187 or as adducts with cations such as sodium ([M+Na]⁺) at m/z 209 or potassium ([M+K]⁺) at m/z 225. This technique is highly effective for confirming the molecular mass of the ester.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing highly accurate mass measurements. masonaco.orguts.edu.au Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass of an ion with an accuracy of a few parts per million (ppm). This precision is critical because every element has a unique "mass defect"—the difference between its exact mass and its nominal mass. masonaco.org Consequently, molecules with the same nominal mass but different elemental formulas will have distinct, measurable differences in their exact masses.

For this compound, the molecular formula is C₁₁H₂₂O₂. The theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da).

The primary application of HRMS in this context is to confirm the elemental formula of the main component and to identify unknown impurities. researchgate.netthermofisher.com By comparing the experimentally measured accurate mass to the theoretical mass, the elemental composition can be confidently assigned. For instance, an HRMS analysis of a sample of this compound would be expected to show a molecular ion peak corresponding to its calculated exact mass. The deviation, measured in ppm, between the experimental and theoretical mass serves as a key indicator of the identification's accuracy. masonaco.org

Table 1: Theoretical HRMS Data for this compound
Molecular FormulaIon TypeTheoretical Exact Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)
C₁₁H₂₂O₂[M+H]⁺187.16926187.16918-0.43
C₁₁H₂₂O₂[M+Na]⁺209.15120209.15111-0.43

Chromatographic Separation Techniques for Purity Assessment and Isomeric Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound, and for separating its various structural isomers. nih.gov The term "isooctyl" can refer to several different C₈H₁₇ isomers (e.g., 6-methylheptyl, 2-ethylhexyl), leading to different ester isomers with potentially distinct physical and chemical properties. Chromatography provides the means to separate these closely related compounds. mdpi.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a highly effective and commonly used technique for the analysis of volatile compounds such as this compound. restek.comchromatographyonline.com It is used to separate components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. nih.gov For purity assessment, GC can effectively separate the main ester from volatile impurities that may have arisen during synthesis or from degradation. thermofisher.comresearchgate.net

The coupling of GC with a Mass Spectrometer (GC-MS) provides a powerful two-dimensional analytical tool. jmchemsci.comscispace.com As components elute from the GC column, they are introduced into the mass spectrometer, which provides mass spectral data that can be used for identification. thepharmajournal.com By comparing the resulting mass spectra with established libraries (e.g., NIST), both the isooctyl ester isomers and any impurities can be identified with a high degree of confidence. jmchemsci.comthepharmajournal.com The choice of stationary phase is critical for resolving structural isomers, as different phases offer varying selectivities based on polarity and other molecular interactions. mdpi.comrestek.com

Table 2: Typical GC-MS Parameters for Analysis of this compound
ParameterCondition
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplit (e.g., 40:1 ratio), 1 µL injection volume
Oven ProgramInitial 50 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line250 °C
Ion SourceElectron Ionization (EI) at 70 eV, 230 °C
Mass Rangem/z 40-400

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of this compound. researchgate.netopenaccessjournals.com Unlike GC, HPLC is not limited to volatile or thermally stable compounds, although this is not a concern for the target analyte. Separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase packed in a column. youtube.com For a moderately non-polar ester like isooctyl propanoate, reversed-phase HPLC is the most common approach, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). researchgate.net

The combination of HPLC with mass spectrometry (HPLC-MS) enhances analytical capabilities significantly, providing molecular weight and structural information for the separated components. nih.govlittlemsandsailing.com Electrospray ionization (ESI) is a common interface that allows for the gentle ionization of compounds eluting from the HPLC column before they enter the mass analyzer. unipi.it This technique is highly valuable for confirming the identity of the main peak and for characterizing non-volatile or thermally sensitive impurities that would not be amenable to GC-MS analysis. nih.gov

Table 3: Representative HPLC-MS Parameters for Analysis of this compound
ParameterCondition
ColumnReversed-phase C18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes
Flow Rate1.0 mL/min
Column Temperature40 °C
Ion SourceElectrospray Ionization (ESI), Positive Mode
MS DetectionFull scan (e.g., m/z 100-500) or Selected Ion Monitoring (SIM)

Chiral Chromatography for Enantiomeric Separation and Purity (if applicable to specific isooctyl isomers)

Chiral chromatography is a specialized sub-category of chromatography used to separate enantiomers—molecules that are non-superimposable mirror images of each other. gcms.cznih.gov This technique is only applicable if the "isooctyl" portion of the ester possesses a chiral center. For example, the isomer 6-methylheptanol is chiral, and its corresponding ester, 6-methylheptyl propanoate, would exist as a pair of enantiomers. In contrast, an isomer like 2-ethylhexanol is not chiral.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). nih.govchromatographyonline.com These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used in HPLC for their broad applicability. chromatographyonline.commdpi.com For GC, derivatized cyclodextrins are common CSPs. gcms.cz The ability to separate and quantify the individual enantiomers is crucial in fields where stereochemistry can dramatically affect a molecule's properties. Chiral HPLC methods are often compatible with mass spectrometry, allowing for sensitive and selective detection of each enantiomer. lcms.cz

Table 4: Potential Chiral Chromatography Approaches for Chiral Isooctyl Propanoate Isomers
TechniqueChiral Stationary Phase (CSP) TypeTypical Mobile PhaseComments
Chiral HPLCPolysaccharide-based (e.g., Amylose or Cellulose derivatives)Normal Phase (Heptane/Isopropanol) or Polar Organic (Acetonitrile/Methanol)Offers broad selectivity for a wide range of chiral compounds. chromatographyonline.com
Chiral GCCyclodextrin-based (e.g., derivatized β-cyclodextrin)Helium or Hydrogen carrier gasSuitable for volatile enantiomers, providing high-resolution separation. gcms.cz

Chemical Reactivity, Degradation, and Derivatization Pathways of Propanoic Acid, Isooctyl Ester

Hydrolysis Mechanisms and Kinetics

Hydrolysis, the cleavage of the ester bond by reaction with water, is a principal degradation pathway for propanoic acid, isooctyl ester. This process can be catalyzed by acids, bases, or enzymes, each with distinct mechanisms and kinetics. The general reaction results in the formation of propanoic acid and isooctyl alcohol.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of esters is a reversible process. researchgate.net The reaction is typically initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of the alcohol (isooctyl alcohol) to yield the carboxylic acid (propanoic acid) and regenerate the acid catalyst. nih.gov To drive the equilibrium towards the products, a large excess of water is typically employed. researchgate.net

Table 1: General Mechanism of Acid-Catalyzed Ester Hydrolysis

StepDescription
1Protonation of the carbonyl oxygen by an acid catalyst.
2Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.
3Proton transfer from the attacking water molecule to the alkoxy group.
4Elimination of the alcohol (isooctyl alcohol) as a leaving group.
5Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form propanoic acid.

Base-Promoted Hydrolysis (Saponification)

Base-promoted hydrolysis, commonly known as saponification, is an irreversible reaction that cleaves an ester into a carboxylate salt and an alcohol. patsnap.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide ion (isooctoxide) as the leaving group, forming a carboxylic acid. The alkoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This final step drives the reaction to completion, forming the carboxylate salt (isooctyl propanoate) and isooctyl alcohol. rsc.org

Table 2: Kinetic Parameters for Saponification of Various Esters (Analogous Systems)

EsterTemperature (°C)Rate Constant (L mol⁻¹ s⁻¹)Activation Energy (kJ/mol)
Ethyl Acetate (B1210297)250.112048.37
Isopropyl Acetate30-85Varies with temp.Not specified
n-Butyl AcetateNot specifiedSlower than ethyl acetateNot specified

Data for analogous systems are provided to illustrate typical kinetic parameters for ester saponification. colby.eduresearchgate.net

Enzymatic Hydrolysis Processes

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of this compound under mild conditions. These biocatalysts are often highly selective. dntb.gov.ua The mechanism of lipase-catalyzed hydrolysis typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and then an acyl-enzyme complex, releasing the alcohol (isooctyl alcohol). The acyl-enzyme complex is then hydrolyzed by water to release the carboxylic acid (propanoic acid) and regenerate the active enzyme. nih.gov

The kinetics of enzymatic hydrolysis often follow the Michaelis-Menten model, where the reaction rate is dependent on the substrate concentration. researchgate.net The efficiency of hydrolysis can be influenced by factors such as pH, temperature, and the presence of organic solvents. The branched structure of the isooctyl group may affect its binding within the active site of some lipases, influencing the reaction rate and selectivity. crl.edu

Transesterification Reactions with Various Alcohols and Carboxylic Acids

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol, or the acyl group is exchanged with that of a carboxylic acid. This reaction is typically catalyzed by an acid or a base. mdpi.com

In the presence of another alcohol, such as methanol, and a catalyst, this compound can be converted to methyl propanoate and isooctyl alcohol. This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. e3s-conferences.org A study on the transesterification of methyl acetate with isooctyl alcohol using dicationic heteropolyanion-based ionic liquids as catalysts has shown excellent yields of the corresponding ester. researchgate.net

Transesterification can also occur with a carboxylic acid, though this is less common. In this case, the acyl group of the ester is exchanged. For example, reaction with acetic acid would yield isooctyl acetate and propanoic acid.

Reduction and Oxidation Reactions of the Ester Functional Group

The ester functional group in this compound can undergo both reduction and oxidation reactions, leading to different classes of compounds.

The reduction of esters typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that can reduce esters to two primary alcohols. masterorganicchemistry.comlibretexts.org In the case of this compound, reduction with LiAlH₄ would yield propanol (B110389) and isooctyl alcohol. ucalgary.ca The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce aliphatic esters under standard conditions. commonorganicchemistry.comlibretexts.org

The oxidation of saturated esters like this compound is generally more challenging and often requires forcing conditions. The ester group has both an activating and deactivating effect on the reactivity of the adjacent C-H bonds. researchgate.net Oxidation can lead to a complex mixture of products resulting from the cleavage of C-H or C-C bonds, potentially forming hydroperoxides, ketones, and other esters. rsc.org

Synthesis of Derivative Compounds for Advanced Chemical Applications

This compound can serve as a starting material for the synthesis of a variety of other chemical compounds with potential applications in different fields.

One of the most common derivatization reactions of esters is aminolysis, the reaction with ammonia (B1221849) or a primary or secondary amine to form an amide. ncsu.edu For example, the reaction of isooctyl propanoate with an amine (R-NH₂) would yield N-substituted propanamide and isooctyl alcohol. This reaction often requires heat. More recent methods have utilized alkali metal amidoboranes for a rapid and chemoselective amidation of esters at room temperature. mdpi.com

The isooctyl alcohol moiety can also be a site for further chemical modification after being liberated through hydrolysis or other reactions. Furthermore, the propanoic acid part, once freed, can be converted into a range of other functional groups using standard organic synthesis methods.

Mechanistic Investigations of Complex Transformations Involving the Ester Moiety of this compound

The study of reaction mechanisms provides fundamental insights into the chemical behavior of molecules, detailing the sequential steps and intermediate states involved in their transformation. For this compound, a comprehensive understanding of the mechanistic pathways governing the reactions of its ester moiety is crucial for optimizing reaction conditions, predicting product formation, and controlling reaction outcomes in various applications. While specific detailed research findings exclusively for this compound are limited in publicly available literature, the mechanistic principles can be thoroughly understood by examining established knowledge of ester transformations, supported by data from structurally similar compounds.

The primary transformations involving the ester moiety are hydrolysis and transesterification, which can be catalyzed by acids, bases, or enzymes. These reactions proceed through nucleophilic acyl substitution, a mechanism characterized by the formation of a tetrahedral intermediate.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound to propanoic acid and isooctyl alcohol is a reversible process. wikipedia.orglibretexts.org The mechanism, which is the reverse of Fischer esterification, involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. libretexts.orgchemistrysteps.com This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of isooctyl alcohol regenerate the acid catalyst and yield the carboxylic acid. libretexts.org

The step-wise mechanism is as follows:

Protonation of the carbonyl oxygen: The ester is activated by protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). libretexts.org

Nucleophilic attack by water: A water molecule attacks the now more electrophilic carbonyl carbon. youtube.com

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of the alcohol: The protonated isooctyl alcohol is a good leaving group and is eliminated.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the acid catalyst. youtube.com

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces a carboxylate salt and an alcohol. wikipedia.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. ijirset.com This intermediate then collapses, eliminating the isooctyl alkoxide ion. The final step is a rapid acid-base reaction between the carboxylic acid and the alkoxide ion, which drives the reaction to completion. chemistrysteps.com

The mechanistic steps are:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon. ijirset.com

Formation of a tetrahedral intermediate: A tetrahedral intermediate is formed.

Elimination of the alkoxide: The isooctyl alkoxide ion is eliminated.

Deprotonation of the carboxylic acid: The newly formed propanoic acid is deprotonated by the strongly basic isooctyl alkoxide, forming the propanoate salt and isooctyl alcohol. This final step is essentially irreversible. chemistrysteps.com

Transesterification

Transesterification is the process of exchanging the isooctyl group of the ester with another alcohol. This reaction can be catalyzed by either an acid or a base. nih.govresearchgate.net The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Acid-Catalyzed Transesterification: The mechanism mirrors acid-catalyzed hydrolysis, with the attacking nucleophile being an alcohol molecule.

Base-Catalyzed Transesterification: This proceeds via nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. researchgate.net

The general equation for transesterification is: this compound + R'OH ⇌ Propanoic acid, R' ester + Isooctyl alcohol

Enzymatic Transformations

Lipases are enzymes that can catalyze the hydrolysis and transesterification of esters. nih.govresearchgate.net The mechanism of lipase-catalyzed reactions typically involves a catalytic triad (commonly serine, histidine, and aspartate or glutamate) in the enzyme's active site. researchgate.net The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and then an acyl-enzyme intermediate, releasing the isooctyl alcohol. researchgate.net This intermediate then reacts with a nucleophile (water for hydrolysis or another alcohol for transesterification) to regenerate the enzyme and release the final product. researchgate.net

Kinetic and Thermodynamic Data

EsterRate Constant (k) at 25°C (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kcal/mol)
Ethyl Acetate0.11011.3
Ethyl Propionate (B1217596)0.08111.5
Ethyl Butyrate0.05511.7

This data is illustrative and based on the saponification of ethyl esters of straight-chain carboxylic acids. The actual values for this compound may differ due to the branched nature of the isooctyl group, which can introduce steric hindrance and affect reaction rates.

Environmental Fate and Degradation Studies of Propanoic Acid, Isooctyl Ester

Biodegradation Pathways in Environmental Compartments

The biodegradation of propanoic acid, isooctyl ester is anticipated to be a primary degradation pathway in both aerobic and anaerobic environments. The initial step in the microbial degradation of esters is typically the enzymatic hydrolysis of the ester bond by esterases or lipases, yielding the corresponding alcohol (isooctyl alcohol) and carboxylic acid (propanoic acid). nih.gov

Aerobic Degradation: In aerobic environments, the resulting isooctyl alcohol and propanoic acid are readily biodegradable. patsnap.com Branched-chain alcohols, like isooctyl alcohol, can be oxidized by microorganisms, although branching can sometimes slow the degradation rate compared to linear alcohols. mpob.gov.my Propanoic acid is a common metabolic intermediate and is readily mineralized to carbon dioxide and water by a wide range of microorganisms through well-established metabolic pathways, such as the Krebs cycle. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, the biodegradation of this compound also commences with the hydrolysis of the ester linkage. The subsequent degradation of the hydrolysis products follows different metabolic routes. Isooctyl alcohol can be fermented to smaller organic acids, hydrogen, and carbon dioxide. Propanoic acid degradation is a critical step in anaerobic digestion and is often carried out by syntrophic bacteria in conjunction with methanogenic archaea. mdpi.comnih.gov Propionate (B1217596) is typically oxidized to acetate (B1210297), carbon dioxide, and hydrogen, which are then utilized by methanogens to produce methane. nih.govnih.gov Studies on the anaerobic biodegradation of other alkyl esters in marine sediment have shown that the structure of the ester, including the total carbon number and branching of the alcohol moiety, can affect the rate and extent of degradation. nih.govresearchgate.net Esters with branched alcohols have been observed to biodegrade more slowly than their linear counterparts. nih.govresearchgate.net

Table 1: Factors Influencing the Biodegradation of Alkyl Esters

Factor Influence on Biodegradation Rate Reference
Oxygen Availability Generally faster under aerobic conditions. patsnap.com
Ester Structure Branching in the alcohol or acid moiety can slow degradation. nih.govresearchgate.net
Chain Length Optimal degradation for esters with total carbon numbers between 12 and 18 in anaerobic marine sediments. nih.govresearchgate.net
Unsaturation Presence of double bonds can increase biodegradability. nih.govresearchgate.net
Temperature Affects microbial activity, with optimal ranges for different microbial communities (e.g., mesophilic and thermophilic). mdpi.com
pH Influences enzymatic activity and microbial community composition. mdpi.com

The primary microbial metabolites expected from the initial biodegradation of this compound are isooctyl alcohol and propanoic acid. Further metabolism of these initial products will lead to a variety of smaller molecules.

Under aerobic conditions, isooctyl alcohol is expected to be oxidized sequentially to isooctyl aldehyde and then to isooctanoic acid. These intermediates would then likely undergo further degradation through pathways for branched-chain fatty acids. Propanoic acid is metabolized via conversion to propionyl-CoA, which can then enter central metabolic pathways. researchgate.net

In anaerobic environments, the fermentation of isooctyl alcohol would produce a mixture of volatile fatty acids (VFAs), such as acetate, butyrate, and smaller amounts of other acids, along with hydrogen and carbon dioxide. The anaerobic degradation of propionate is known to produce acetate, CO2, and H2. nih.gov The identification of these metabolites is typically performed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Photodegradation under Simulated and Natural Light Conditions

This compound is not expected to absorb sunlight directly as it lacks significant chromophores that absorb light at wavelengths greater than 290 nm. rsc.org Therefore, direct photolysis in sunlit surface waters or the atmosphere is likely to be a minor degradation pathway.

However, indirect photodegradation can occur through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). In the atmosphere, volatile organic compounds (VOCs) like this compound can be degraded by gas-phase reactions with hydroxyl radicals. The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. For analogous aliphatic esters, this is the primary atmospheric removal process.

In aquatic environments, indirect photolysis can be initiated by dissolved organic matter (DOM), such as humic and fulvic acids, which act as photosensitizers. nih.govacs.org Upon absorption of sunlight, DOM can generate reactive oxygen species, including hydroxyl radicals and singlet oxygen, which can then react with and degrade this compound. nih.govacs.org Studies on phthalate (B1215562) esters have shown that the rate of photosensitized degradation can be influenced by the length of the alkyl chain. nih.govacs.org The byproducts of photodegradation would likely result from the oxidation of the alkyl chain. frontiersin.org

Hydrolytic Stability and Chemical Degradation in Aquatic Systems

The hydrolysis of the ester bond is a significant abiotic degradation pathway for this compound in aquatic environments. The rate of hydrolysis is dependent on pH and temperature. Ester hydrolysis can be catalyzed by both acids and bases. solubilityofthings.com

Under neutral pH conditions (pH 7), the hydrolysis of short-chain esters can be slow. However, the rate increases significantly under acidic (pH < 4) or alkaline (pH > 8) conditions. The half-life for the hydrolysis of a similar compound, 2,4,5-T isooctyl ester, in water at pH 7.4 and 20°C has been estimated to be in the range of several days, with the rate increasing with branching in the ester chain. nih.gov It is expected that this compound will hydrolyze to isooctyl alcohol and propanoic acid.

Table 2: Estimated Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C11H22O2 nih.gov
Molecular Weight 186.29 g/mol nih.gov
Log Kow (Octanol-Water Partition Coefficient) 3.7 nih.gov
Water Solubility Limited solubilityofthings.com (by analogy)
Vapor Pressure Not available
Henry's Law Constant Not available

Environmental Distribution and Partitioning Behavior

The environmental distribution of this compound is influenced by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Log Kow). With a calculated Log Kow of 3.7, this compound is considered to have moderate lipophilicity. nih.gov This suggests a tendency to partition from water into organic matter in soil and sediment, as well as into the fatty tissues of organisms. Its limited water solubility will also contribute to its association with particulate matter in aquatic systems. solubilityofthings.com

Once in the atmosphere, its persistence and transport will be governed by its reactivity with atmospheric oxidants, primarily the hydroxyl radical, and by deposition processes (wet and dry deposition). copernicus.org The atmospheric lifetime of this compound will influence its potential for long-range atmospheric transport. The gas-particle partitioning behavior will also play a role, with a fraction of the compound potentially adsorbing to atmospheric particulate matter, which can then be removed from the atmosphere through deposition. nih.govresearchgate.net

Development of Methodologies for Environmental Monitoring and Residue Analysis

The effective monitoring of "this compound" in various environmental compartments necessitates the development and validation of sensitive and specific analytical methodologies. While dedicated and standardized methods exclusively for this compound are not extensively detailed in publicly available literature, established analytical protocols for other volatile organic compounds (VOCs) and esters provide a robust framework for its detection and quantification. The development of such methods focuses on efficient sample preparation and highly selective instrumental analysis.

The cornerstone for the analysis of volatile and semi-volatile compounds like esters is gas chromatography (GC) coupled with a mass spectrometer (MS). env.go.jpmdpi.comjmchemsci.comsums.ac.ir This technique, known as GC-MS, is ideal due to its ability to separate complex mixtures and provide definitive identification based on a compound's unique mass spectrum. jmchemsci.com

Sample Preparation and Extraction

The initial and most critical step in analysis is the isolation and concentration of the target analyte from the environmental matrix (e.g., water, soil, sediment). The choice of extraction technique is dictated by the sample type and the physicochemical properties of the compound.

Aqueous Samples (Water): For the analysis of esters in water samples, several well-established techniques can be employed.

Liquid-Liquid Extraction (LLE): This traditional method involves extracting the analyte from the water sample into an immiscible organic solvent. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique where the water sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. nih.gov

Purge and Trap (P&T) / Headspace Analysis: Given the likely volatility of isooctyl propanoate, these methods are highly suitable. An inert gas is bubbled through the water sample (purging), and the volatilized compound is trapped on a sorbent material, which is then heated to desorb the analyte directly into the GC-MS system. env.go.jp

Solid Samples (Soil and Sediment): Extracting the compound from solid matrices requires more rigorous methods.

Solvent Extraction: This involves mixing the solid sample with an organic solvent to dissolve the analyte. Techniques to enhance efficiency include mechanical shaking, homogenization, or ultrasonic extraction, which uses sound waves to facilitate the extraction process. env.go.jp

Soxhlet Extraction: A classical and exhaustive method where the solid sample is continuously washed with a cycling, distilled organic solvent. env.go.jp

The following table summarizes the common sample preparation methodologies applicable for "this compound".

Environmental Matrix Extraction Technique Principle of Operation Primary Application
Water Liquid-Liquid Extraction (LLE)Partitioning of the analyte between the aqueous sample and an immiscible organic solvent.Routine analysis of semi-volatile organic compounds.
Solid-Phase Extraction (SPE)Analyte is adsorbed onto a solid sorbent from the liquid sample and then eluted with a solvent.Pre-concentration and cleanup of samples.
Purge and Trap (P&T)Volatile analytes are purged from the sample with an inert gas and trapped on a sorbent.Analysis of volatile organic compounds (VOCs).
Soil / Sediment Ultrasonic ExtractionHigh-frequency sound waves are used to agitate a mixture of the sample and a solvent.Rapid extraction of semi-volatile organic compounds.
Soxhlet ExtractionContinuous extraction of the analyte from a solid sample using a refluxing solvent.Exhaustive extraction for strongly sorbed compounds.

Instrumental Analysis and Validation

Following extraction and concentration, the sample extract is analyzed, typically by GC-MS. The gas chromatograph separates the isooctyl propanoate from other compounds in the extract based on its boiling point and polarity. The mass spectrometer then detects and confirms the identity of the compound by fragmenting it and creating a unique mass spectrum, which can be compared to a reference library for positive identification.

For a newly developed analytical method to be considered reliable, it must undergo a thorough validation process. cenam.mx This ensures the data generated is accurate and reproducible. Key validation parameters are outlined in the table below.

Validation Parameter Description Purpose
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.Establishes the concentration range over which the analysis is accurate.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected by the analytical instrument. cenam.mxDefines the sensitivity and lower boundary of the method's detection capability.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. cenam.mxDetermines the minimum level at which the compound can be confidently reported.
Accuracy The closeness of the measured value to the true value, often assessed using certified reference materials or spiked samples.Ensures the method is free from systematic error or bias.
Precision The degree of agreement among a series of measurements of the same sample, typically expressed as a standard deviation.Demonstrates the reproducibility and consistency of the method.

Theoretical and Computational Chemistry Approaches to Propanoic Acid, Isooctyl Ester

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the fundamental properties of a molecule. These methods model the electronic structure and predict molecular geometries, energy levels, and various other chemical characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. mdpi.comnih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like propanoic acid, isooctyl ester.

Geometry Optimization: The primary step in DFT analysis is geometry optimization, where the algorithm systematically alters the molecule's geometry (bond lengths, bond angles, and dihedral angles) to find the arrangement with the lowest possible energy—the ground state structure. For this compound, this process would precisely define the spatial arrangement of its 11 carbon, 22 hydrogen, and 2 oxygen atoms. The optimized geometry represents the most stable conformation of the molecule in a vacuum.

Energy Profiles: By systematically changing a specific geometric parameter, such as a dihedral angle along the flexible isooctyl chain, and calculating the energy at each step, an energy profile can be constructed. This profile reveals the energy barriers between different conformations and helps identify stable isomers and transition states.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Illustrative)
ParameterAtoms InvolvedTypical Calculated Value (Å or °)Description
Bond LengthC=O (carbonyl)~1.21 ÅThe length of the double bond in the ester group.
Bond LengthC-O (ester)~1.34 ÅThe length of the single bond between the carbonyl carbon and the ester oxygen.
Bond AngleO=C-O~124°The angle defining the geometry of the core ester functional group.
Dihedral AngleC-O-C-CVariableDescribes the rotation around the ester C-O single bond, influencing conformation.

The isooctyl group of this compound is a flexible alkyl chain, meaning it can adopt numerous spatial arrangements, or conformations, due to rotation around its carbon-carbon single bonds. Conformational analysis is the study of these different arrangements and their relative energies.

A Potential Energy Surface (PES) is a multidimensional map that plots the molecule's energy as a function of its geometric coordinates. By exploring the PES, computational chemists can identify all stable conformers (local minima on the surface) and the transition states that connect them (saddle points). For a flexible molecule like isooctyl propanoate, this analysis is crucial for understanding its average shape and how its structure might influence its physical properties and interactions with other molecules. mdpi.com Studies on similar compounds have shown that even subtle changes, such as the position of a substituent, can significantly alter the preferred conformation and, consequently, the compound's properties. mdpi.com

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. A higher HOMO energy level corresponds to a better electron donor.

LUMO: The innermost orbital without electrons. It represents the ability of the molecule to accept electrons. A lower LUMO energy level corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity. nih.govmdpi.com For this compound, MO analysis would reveal the distribution of electron density, identifying the regions most susceptible to electrophilic or nucleophilic attack. The analysis would likely show the HOMO localized around the non-bonding orbitals of the carbonyl oxygen and the LUMO centered on the antibonding π* orbital of the C=O double bond. mdpi.comrogue-scholar.org

Table 2: Key Electronic Properties from Molecular Orbital Analysis (Conceptual)
PropertyDescriptionSignificance for Reactivity
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the molecule's capacity to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the molecule's capacity to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.A smaller gap generally implies higher reactivity and lower stability.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. mdpi.com MD simulations model atoms as spheres and bonds as springs, using classical mechanics to calculate the forces between atoms and their subsequent motions.

For this compound, an MD simulation would typically involve placing a large number of these ester molecules in a simulation box, often with a solvent like water, to study their collective behavior. researchgate.netmdpi.com These simulations can provide valuable insights into:

Liquid Structure: How the molecules arrange themselves in the liquid state, including their orientation and spacing.

Intermolecular Forces: The nature and strength of the non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) between ester molecules.

Thermodynamic Properties: Calculation of properties like density and viscosity.

Phase Behavior: Simulating how the molecules interact at interfaces, such as in a liquid-liquid extraction process. nih.gov

Simulations of related carboxylic acids and other organic molecules have been used to understand their aggregation and interaction with water, which is crucial for modeling their behavior in various chemical and atmospheric systems. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Chemical Behaviors

Quantitative Structure-Property Relationship (QSPR) is a computational method that correlates the structural or property-based features of molecules (known as molecular descriptors) with their macroscopic properties. nih.govmatec-conferences.org Instead of calculating a property from first principles, QSPR builds a statistical model based on a set of known data and then uses that model to predict the property for new, unmeasured compounds.

To build a QSPR model for a property of this compound (e.g., boiling point), the following steps would be taken:

Descriptor Calculation: A wide range of molecular descriptors for the ester would be calculated. These can include simple values like molecular weight, or more complex quantum-chemically derived values like dipole moment or polarizability. nih.gov

Model Building: Using a database of other esters with known boiling points and their calculated descriptors, a mathematical model (often using machine learning algorithms) is created that finds the best correlation between the descriptors and the boiling point.

Prediction: The descriptors for this compound are fed into the model to predict its boiling point.

QSPR is a powerful and cost-effective tool for screening large numbers of molecules and estimating their properties when experimental data is unavailable. nih.govmdpi.com

Table 3: Selected Molecular Descriptors for this compound Used in QSPR Modeling
DescriptorValueSourceRelevance
Molecular Weight186.29 g/molPubChem nih.govRelates to size and intermolecular forces.
XLogP33.7PubChem nih.govA measure of lipophilicity (oil/water partitioning).
Topological Polar Surface Area26.3 ŲPubChem nih.govRelates to polarity and ability to form hydrogen bonds.
Rotatable Bond Count8PubChem nih.govIndicates molecular flexibility.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions. e3s-conferences.org By calculating the energies of reactants, products, and all intermediate structures, a complete reaction energy profile can be determined. A key goal is to locate the transition state —the highest energy point along the reaction coordinate. The transition state structure is an unstable, transient species that represents the energetic bottleneck of the reaction.

For a reaction involving this compound, such as its acid-catalyzed hydrolysis, computational methods could:

Identify Intermediates: Determine the structure of any intermediate species formed during the reaction.

Locate the Transition State: Optimize the geometry of the transition state. This is often done using methods that search for a first-order saddle point on the potential energy surface. arxiv.orgresearchgate.net

Calculate Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. Computational chemistry can provide these thermodynamic parameters to help elucidate reaction mechanisms and predict reaction feasibility. e3s-conferences.org

These calculations provide a molecular-level understanding of how bonds are broken and formed, which is essential for optimizing reaction conditions and designing new chemical processes.

Q & A

Basic Research Questions

Q. How can propanoic acid, isooctyl ester be synthesized in a laboratory setting?

  • Method : this compound is synthesized via acid-catalyzed esterification. Combine equimolar amounts of propanoic acid and isooctanol with concentrated sulfuric acid (1–2% by volume) as a catalyst. Reflux the mixture at 80–100°C for 2–4 hours. Neutralize residual acid with sodium bicarbonate, and purify the ester via fractional distillation. Monitor reaction progress using thin-layer chromatography (TLC) .
  • Key Considerations : Ensure anhydrous conditions to minimize hydrolysis. Isooctanol’s branched structure may reduce reaction efficiency due to steric hindrance, requiring extended reflux times .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • 1H NMR : Identify ester carbonyl (δ ~170 ppm in 13C NMR) and characteristic splits from the isooctyl group (δ 0.8–1.5 ppm for methyl and methylene protons). Compare with reference spectra of analogous esters (e.g., ethyl propanoate ).
  • IR Spectroscopy : Confirm the ester carbonyl stretch at ~1740 cm⁻¹ and absence of carboxylic acid O-H stretches (~2500–3500 cm⁻¹) .
  • GC-MS : Use a polar column (e.g., DB-WAX) to separate the ester from unreacted starting materials. Match the molecular ion peak (calculated m/z 186 for C11H22O2) to theoretical values .

Q. What are common impurities in synthesized this compound, and how are they detected?

  • Impurities : Unreacted propanoic acid, isooctanol, and sulfonic acid byproducts from the catalyst.
  • Detection :

  • Titration : Quantify residual acid via NaOH titration .
  • GC-FID : Resolve alcohol and ester peaks using a temperature gradient (50°C to 250°C at 10°C/min) .

Advanced Research Questions

Q. What side reactions occur during synthesis, and how can they be mitigated?

  • Side Reactions :

  • Transesterification: Competing reactions with trace alcohols.
  • Sulfonation: Formation of sulfonic acid derivatives in the presence of excess H2SO4 .
    • Mitigation :
  • Use azeotropic distillation to remove water and shift equilibrium toward ester formation.
  • Replace H2SO4 with solid acid catalysts (e.g., Amberlyst-15) to reduce side reactions .

Q. How does the steric hindrance of the isooctyl group influence the ester’s reactivity in nucleophilic acyl substitution?

  • Impact : The branched isooctyl group reduces accessibility to the ester carbonyl, slowing hydrolysis and aminolysis.
  • Experimental Design : Compare reaction rates with linear (e.g., n-octyl) and branched esters under identical conditions (e.g., NaOH/ethanol hydrolysis). Use pseudo-first-order kinetics to quantify rate differences .

Q. What are the optimal conditions for studying the base-catalyzed hydrolysis of this compound?

  • Conditions : Reflux the ester in 0.5 M NaOH/ethanol (1:1 v/v) at 70°C for 1–2 hours. Monitor hydrolysis via conductivity (to track Na<sup>+</sup> consumption) or GC-MS (to detect propanoic acid ).
  • Degradation Analysis : Use LC-MS to identify intermediates (e.g., isooctanol) and quantify hydrolysis efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.